Sepimostat dimethanesulfonate is a chemical compound primarily recognized for its role as a neuroprotective agent through the inhibition of N-methyl-D-aspartate receptors. This compound exhibits significant pharmacological properties, particularly in the context of neurological disorders. The chemical structure includes an amidine group, contributing to its activity as a serine protease inhibitor.
Sepimostat dimethanesulfonate was initially developed as part of research into compounds that could modulate neurotransmission and provide protective effects against neurodegeneration. It has been studied extensively in preclinical models to evaluate its efficacy in various neurological conditions.
The compound is classified as an amidine-containing serine protease inhibitor. Its primary mechanism involves antagonism at the NR2B subunit of N-methyl-D-aspartate receptors, which are critical in mediating excitatory neurotransmission in the central nervous system.
The synthesis of Sepimostat dimethanesulfonate typically involves the reaction of specific precursors under controlled conditions to ensure the formation of the desired amidine structure. The synthesis can be outlined as follows:
The molecular structure of Sepimostat dimethanesulfonate can be depicted with key functional groups:
Sepimostat dimethanesulfonate undergoes several key reactions relevant to its pharmacological activity:
The mechanism by which Sepimostat exerts its effects involves:
Sepimostat dimethanesulfonate has been explored for various applications:
Sepimostat dimethanesulfonate (C₂₃H₂₇N₅O₈S₂; molecular weight: 565.62 g/mol) is the dimethanesulfonate salt form of sepimostat (free base: C₂₁H₁₉N₅O₂; 373.4 g/mol), also designated as FUT-187 [1] . The compound features:
Table 1: Chemical Identifiers of Sepimostat Dimethanesulfonate
Property | Value |
---|---|
CAS Number (salt) | 103926-82-5 |
CAS Number (free base) | 103926-64-3 |
Molecular Formula (salt) | C₂₃H₂₇N₅O₈S₂ |
Molecular Weight (salt) | 565.62 g/mol |
SMILES (free base) | C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Key Functional Groups | Amidino, imidazolylamino, ester |
Sepimostat emerged from systematic optimization of serine protease inhibitors:
Sepimostat exerts voltage-dependent inhibition of NMDA receptors via:
Table 2: Comparative NMDA Receptor Inhibition by Amidines/Guanidines
Compound | IC₅₀/Kᵢ (µM) | Voltage-Dependent Component | Voltage-Independent Component |
---|---|---|---|
Sepimostat | 3.5 (IC₅₀) | Moderate (δ=0.6) | Kᵥᵢ=7 µM |
Nafamostat | 0.20 (IC₅₀) | Strong (δ=0.8) | Kᵥᵢ=30 µM |
Pentamidine | 0.15 (Kᵢ) | Trapping blocker | Kᵥᵢ=3 µM |
Gabexate | 28 (IC₅₀) | Absent | Kᵥᵢ=28 µM |
While initially developed as a protease inhibitor, sepimostat's neuroprotection is protease-independent:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7